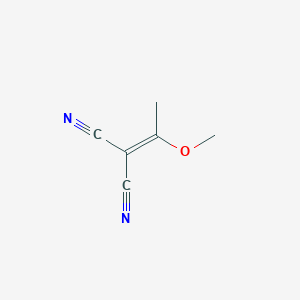

2-(1-Methoxyethylidene)malononitrile

説明

BenchChem offers high-quality 2-(1-Methoxyethylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methoxyethylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H6N2O |

|---|---|

分子量 |

122.12 g/mol |

IUPAC名 |

2-(1-methoxyethylidene)propanedinitrile |

InChI |

InChI=1S/C6H6N2O/c1-5(9-2)6(3-7)4-8/h1-2H3 |

InChIキー |

LBTQCPWBQJYQLI-UHFFFAOYSA-N |

SMILES |

CC(=C(C#N)C#N)OC |

正規SMILES |

CC(=C(C#N)C#N)OC |

製品の起源 |

United States |

Technical Guide: 2-(1-Methoxyethylidene)malononitrile (CAS 5515-16-2)

[1]

Executive Summary

2-(1-Methoxyethylidene)malononitrile (CAS 5515-16-2) is a specialized "push-pull" alkene reagent serving as a critical electrophilic building block in heterocyclic chemistry. Characterized by a highly polarized double bond—activated by two electron-withdrawing cyano groups and an electron-donating methoxy group—this compound acts as a 1,3-dielectrophile equivalent .

It is the reagent of choice for the rapid, regio-controlled synthesis of 5-aminopyrazoles , pyrimidines , and polyfunctionalized pyridines , which are ubiquitous scaffolds in kinase inhibitors (e.g., PAK4 inhibitors), agrochemicals, and energetic materials. Unlike its ethoxy-analog, the methoxy variant offers subtle differences in atom economy and leaving group lability, often preferred in high-precision medicinal chemistry campaigns.

Part 1: Physicochemical Profile[2][3][4]

The following data aggregates experimental values and spectral characteristics essential for identification and quality control.

Table 1: Core Properties

| Property | Specification |

| CAS Number | 5515-16-2 |

| IUPAC Name | 2-(1-Methoxyethylidene)propanedinitrile |

| Synonyms | (1-Methoxyethylidene)malononitrile; Methyl (2,2-dicyano-1-methylvinyl) ether |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| Appearance | Light yellow liquid to low-melting solid (tends to crystallize on standing) |

| Solubility | Soluble in DCM, EtOAc, EtOH, DMSO; sparingly soluble in water.[1] |

| Storage | 2–8 °C (Hygroscopic; store under inert atmosphere) |

Spectral Fingerprint (Validation Data)

The following NMR data is derived from purified samples in CDCl₃.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.08 (s, 3H): Methoxy group (–OCH₃). The strong deshielding confirms oxygen attachment at the alkene.

-

δ 2.41 (s, 3H): Methyl group (–CH₃). Allylic positioning relative to the cyano groups.

-

-

¹³C NMR (100 MHz, CDCl₃):

Part 2: Synthetic Accessibility & Fabrication

The synthesis of CAS 5515-16-2 is a condensation reaction driven by the elimination of methanol. While commercial sources exist, in-house preparation ensures freshness, which is critical for sensitive cyclization reactions.

Reaction Scheme

Reagents: Malononitrile, Trimethyl Orthoacetate.[2][3][4] Conditions: Reflux (solvent-free or in Ac₂O).

Figure 1: Optimized synthetic workflow for high-purity 2-(1-methoxyethylidene)malononitrile.

Detailed Protocol

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine Malononitrile (5.0 mL, ~78 mmol) and Trimethyl Orthoacetate (11.0 mL, ~86 mmol).

-

Reaction: Heat the neat mixture to reflux (~100–110 °C) for 4 hours . The evolution of methanol indicates reaction progress.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:2). The product typically appears at R_f ≈ 0.30.[2][3]

-

Isolation: Cool the mixture to room temperature.

-

Purification: Purify the residue using Medium Pressure Liquid Chromatography (MPLC) with a gradient of 0–30% EtOAc in n-hexane.

-

Yield: Expect ~9.5 g (99%) of a light yellow liquid.

Part 3: Mechanistic Reactivity & Applications

The utility of CAS 5515-16-2 stems from its push-pull alkene character. The methoxy group acts as a leaving group (nucleophilic substitution), while the dicyanoalkene moiety serves as a Michael acceptor.

The "Push-Pull" Mechanism

-

Attack: A nucleophile (e.g., Hydrazine, Amidine) attacks the β-carbon (C-OMe).

-

Elimination: The methoxy group is expelled (–OMe), generating an intermediate enamine.

-

Cyclization: The internal nucleophile attacks one of the nitrile groups, closing the ring.

Figure 2: Mechanistic pathway for the conversion of CAS 5515-16-2 into aminopyrazoles.

Key Applications in Drug Discovery[9]

1. Synthesis of 5-Aminopyrazoles (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 5-amino-4-cyanopyrazoles, a core structure in PAK4 inhibitors and Hsp90 inhibitors .

-

Protocol: React CAS 5515-16-2 with hydrazine hydrate in EtOH at 80°C for 1 hour.

-

Product: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.[3]

-

Significance: This intermediate can be further condensed with formamide to yield pyrazolo[3,4-d]pyrimidines .

2. Synthesis of Pyrimidines

Reaction with guanidine or amidines yields 2,4-diaminopyrimidines.

-

Mechanism: The amidine nitrogen displaces the methoxy group, followed by cyclization onto a nitrile.

-

Utility: Access to antifolates and antibacterial agents.

Part 4: Safety & Handling (E-E-A-T)

-

Hazard Identification:

-

Engineering Controls: Always handle in a fume hood.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitriles. Do not mix with strong acids (potential HCN release).

References

-

Synthesis and NMR Characterization

- Lee, J., et al. "Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice." Pharmaceutical Biology, 2022, 60(1), 1439–1450.

-

Source:

-

General Reactivity of Alkoxymethylidene Malononitriles

- Elnagdi, M. H., et al. "Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles." Ultrasonics Sonochemistry, 2019.

-

Source:

-

Pyrazolo[3,4-d]pyrimidine Synthesis

- Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein–Ligand Affinity." Journal of Medicinal Chemistry, 2005.

-

Source:

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EA016510B1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]

- 5. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Advanced Push-Pull Alkene Reagents: Mechanistic Principles & Synthetic Applications

Topic: Push-Pull Alkene Reagents in Organic Synthesis: Mechanistic Principles & Drug Discovery Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rapid assembly of pharmacologically active heterocycles is paramount. Push-pull alkenes —olefins substituted with electron-donating groups (EDG) and electron-withdrawing groups (EWG) at opposite ends of the

The Mechanistic Core: Polarization & Reactivity

The defining feature of a push-pull alkene (e.g.,

Orbital Interactions & Reactivity Profile

- -Carbon (Electrophilic): The EWG pulls electron density, making this site highly susceptible to Michael-type addition by nucleophiles (amines, hydrazines).

- -Carbon (Nucleophilic): The EDG pushes electron density, making this site reactive toward electrophiles (halogens, aldehydes).

Visualization of Electronic Flow

The following diagram illustrates the polarization and the resulting reactive sites on a generic push-pull system.

Figure 1: Electronic polarization in push-pull alkenes showing the direction of electron flow (mesomeric effects) and distinct sites for nucleophilic and electrophilic attack.

Reagent Classes & Comparative Utility

Not all push-pull reagents are created equal. The choice of reagent dictates the leaving group ability and the "hardness" of the electrophilic center.

| Reagent Class | Structure | Leaving Group (LG) | Reactivity Profile | Key Application |

| R-CO-CH=CH-NR'2 | -NR'2 (Poor LG, requires acid/heat) | Moderate electrophile; High stability. | Pyrimidines, Pyridines, Quinolines | |

| R-CO-CH=CH-OR' | -OR' (Good LG) | High reactivity; moisture sensitive. | Rapid cyclocondensations | |

| Nitroenamines | O2N-CH=CH-NR'2 | -NR'2 | Highly polarized; strong dipole. | Indoles, Pyrroles (via Nenitzescu) |

| Ketene Dithioacetals | (RS)2C=CH-COR | -SR (Excellent LG) | Versatile; sequential substitution possible. | Polycyclic phenols, Pyrazoles |

Strategic Application: Synthesis of Pyrazolo[1,5-a]pyrimidines[1][2][3][4][5]

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine nucleus and is found in numerous kinase inhibitors (e.g., Dinaciclib, Zaleplon). The most efficient route to this scaffold utilizes the reaction between a 5-aminopyrazole and a

Reaction Workflow

This cyclocondensation typically proceeds via an initial Michael addition of the exocyclic amine of the pyrazole to the

Figure 2: Synthetic workflow for the construction of pyrazolo[1,5-a]pyrimidines via enaminone annulation.

Detailed Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines

Source Validation: Adapted from optimized protocols for regioselective cyclocondensation [1, 4]. This method is superior to conventional heating due to reduced reaction times (minutes vs. hours) and higher yields.

Materials:

-

Reagent A: 3-Amino-5-methylpyrazole (1.0 mmol)

-

Reagent B: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) (1.0 mmol)

-

Solvent: Glacial Acetic Acid (2.0 mL) or Solvent-Free (neat)

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, charge 3-amino-5-methylpyrazole (97 mg, 1.0 mmol) and the phenyl-enaminone (175 mg, 1.0 mmol).

-

Expert Insight: If using the solvent-free method, ensure the two solids are intimately mixed using a spatula before irradiation. If using acetic acid, add 2 mL to the vial and cap it.

-

-

Reaction (Irradiation): Program the microwave reactor for 140°C with a hold time of 5–10 minutes .

-

Mechanistic Note: The high temperature promotes the elimination of dimethylamine. Acetic acid acts as a proton source to activate the carbonyl oxygen, facilitating the cyclization step.

-

-

Work-up:

-

For Acetic Acid: Allow the vial to cool to room temperature. Pour the reaction mixture into crushed ice (approx. 20 g). Neutralize carefully with saturated NaHCO₃ solution if precipitation does not occur immediately.

-

For Solvent-Free: Dissolve the crude melt in a minimum amount of hot ethanol (approx. 3-5 mL).

-

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and then cold ethanol (1 x 2 mL).

-

Yield Expectation: 85–95%.

-

Characterization: The product should appear as a crystalline solid. 1H NMR will show the disappearance of the dimethylamino singlet (~3.0 ppm) and the appearance of the pyrimidine aromatic protons.

-

-

Regioselectivity Check: The reaction typically favors the formation of the 7-aryl isomer (attack of the exocyclic amine on the

-carbon). This can be confirmed by NOESY experiments showing correlation between the pyrazole proton and the pyrimidine ring protons.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete elimination of amine. | Increase temperature to 160°C or add a Lewis Acid catalyst (e.g., ZnCl₂ or InCl₃, 10 mol%). |

| Regioisomer Mixture | Steric hindrance on the enaminone. | Switch solvent to a non-polar medium (Toluene) to rely on internal H-bonding for directing effect. |

| Sticky/Oily Product | Trapped solvent/impurities. | Recrystallize from EtOH/DMF mixtures rather than simple precipitation. |

Future Directions: C-H Activation

Recent advances have moved beyond simple cyclocondensations. The "push-pull" character allows these alkenes to serve as directing groups for C-H functionalization . Palladium-catalyzed oxidative couplings can functionalize the

References

-

Microwave-assisted synthesis of

-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link] -

Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. PMC. Available at: [Link]

Technical Guide: Reactivity & Synthetic Utility of 1-Alkoxyalkylidene Malononitriles

Executive Summary

1-Alkoxyalkylidene malononitriles represent a specialized class of "push-pull" alkenes that serve as high-value linchpins in medicinal chemistry. Characterized by a highly polarized double bond activated by two geminal nitrile groups and an electron-donating alkoxy moiety, these substrates function as masked

This guide analyzes their reactivity profile, specifically the Nucleophilic Vinylic Substitution (

Structural Dynamics & Electronic Properties

The reactivity of 1-alkoxyalkylidene malononitriles is governed by the "push-pull" electronic effect. The structure consists of an ethylene core substituted with:

-

Electron-Withdrawing Groups (EWG): Two cyano groups at the

-position. -

Electron-Donating Group (EDG): An alkoxy group (typically methoxy or ethoxy) at the

-position.

The Polarization Effect

The gem-dinitrile moiety exerts a powerful inductive (

Key Reactivity Rule: Unlike simple Michael acceptors, the presence of the alkoxy group allows these substrates to undergo substitution rather than simple addition. The alkoxy group acts as a "chemical fuse"—it stabilizes the molecule for storage but serves as a leaving group upon nucleophilic attack.

The Dominant Mechanism: Nucleophilic Vinylic Substitution ( )[1]

The reaction with nucleophiles (amines, hydrazines, amidines) does not proceed via a standard

Mechanistic Steps[1][3][4][5][6][7][8][9][10]

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient

-carbon. -

Tetrahedral Intermediate: A zwitterionic intermediate forms. The negative charge is stabilized by resonance into the nitrile groups (forming a ketenimine-like anion).

-

Elimination: The lone pair from the nucleophile (or re-formation of the double bond) expels the alkoxide leaving group (

). -

Tautomerization/Cyclization: If the nucleophile is bidentate (e.g., hydrazine), a second intramolecular attack occurs on a nitrile group to close the ring.

Visualization: The Pathway

Figure 1: The Addition-Elimination mechanism governing the reactivity of push-pull alkenes.

Synthetic Utility: The Heterocycle Hub

For drug development, these substrates are invaluable for constructing "privileged structures." The choice of nucleophile dictates the heterocyclic outcome.

A. Pyrazoles (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 5-amino-4-cyanopyrazoles .[2]

-

Relevance: This scaffold is ubiquitous in ATP-competitive kinase inhibitors (e.g., Janus kinase inhibitors).

-

Regioselectivity: The hydrazine

attacks the

B. Pyrimidines

Reaction with amidines or guanidines yields pyrimidines .[3]

-

Relevance: Found in nucleoside analogs and oncology drugs.

-

Mechanism: Initial displacement of the alkoxy group is followed by attack on a nitrile.

C. Quinolines (Gould-Jacobs Type)

Reaction with electron-rich anilines yields quinolines or naphthyridines .

-

Relevance: Antimalarials and antibacterial agents (fluoroquinolones).

-

Note: This often requires higher temperatures (thermal cyclization) compared to hydrazine reactions.

Visualization: Divergent Synthesis Flowchart

Figure 2: Divergent synthesis pathways from a single alkoxyalkylidene precursor.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Target: Rapid generation of pyrazole libraries.

Reagents:

-

Ethoxymethylenemalononitrile (1.0 equiv)

-

Phenylhydrazine (1.0 equiv)[4]

-

Ethanol (0.5 M concentration)

-

Catalyst: Triethylamine (0.1 equiv) - Optional, accelerates sluggish reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve ethoxymethylenemalononitrile (1.22 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. Observation: A transient color change (yellow to orange) often indicates the formation of the intermediate hydrazone.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material ( -

Isolation: Cool the reaction mixture to

. The product typically precipitates as a solid. -

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from EtOH/DMF if necessary.

Validation Criteria:

-

NMR: Disappearance of the ethoxy triplet (

-

IR: Retention of CN stretch (

), appearance of

Protocol B: Thermal Cyclization to Quinolines (Gould-Jacobs Adaptation)

Target: Fused ring systems.

-

Condensation: React aniline (1.0 equiv) with ethoxymethylenemalononitrile (1.1 equiv) in ethanol at reflux for 1 hour.

-

Intermediate Isolation: Evaporate solvent to obtain the solid anilinomethylenemalononitrile intermediate.

-

Cyclization: Add the intermediate to diphenyl ether (high boiling solvent) pre-heated to

. Stir for 15–30 minutes. Caution: Rapid gas evolution (EtOH) occurs. -

Workup: Cool to room temperature; dilute with hexane to precipitate the quinoline product.

Comparative Data: Solvent & Nucleophile Effects

The choice of solvent significantly impacts the reaction rate of the

| Nucleophile Type | Solvent System | Temperature | Typical Yield | Notes |

| Hydrazines | Ethanol or Methanol | Reflux ( | 85–95% | Cleanest reaction; product usually precipitates. |

| Aliphatic Amines | 70–90% | Exothermic; requires careful addition to avoid polymerization. | ||

| Anilines (Weak Nu) | Toluene or DMF | Reflux ( | 60–80% | Acid catalysis ( |

| Amidines | Ethanol/NaOEt | Reflux | 50–75% | Requires free base amidine (liberate from HCl salt first). |

References

-

Gould-Jacobs Reaction Mechanism & Applications. BenchChem Protocols. Retrieved from .

-

Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines. ResearchGate. Retrieved from .

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Retrieved from .

-

Mechanistic Insights into the Reaction of Amidines. National Institutes of Health (PMC). Retrieved from .

-

Nucleophilic Vinylic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) Mechanism. Chemistry LibreTexts. Retrieved from .

Sources

- 1. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives [cjcu.jlu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-(1-Methoxyethylidene)malononitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1-methoxyethylidene)malononitrile, a key building block in the synthesis of various heterocyclic compounds and materials. In the absence of extensive empirical solubility data in the public domain, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular polarity, hydrogen bonding capabilities, and the "like dissolves like" paradigm.[1][2][3][4][5] This theoretical exploration is complemented by a detailed, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. Furthermore, this guide outlines robust analytical methodologies, specifically High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, for the accurate quantification of 2-(1-methoxyethylidene)malononitrile in various organic media. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction to 2-(1-Methoxyethylidene)malononitrile and its Physicochemical Landscape

2-(1-Methoxyethylidene)malononitrile is a versatile organic compound characterized by a unique combination of functional groups: a methoxy ether, a carbon-carbon double bond, and two nitrile groups. This structure imparts a specific set of physicochemical properties that govern its behavior in solution. Understanding its solubility is paramount for a multitude of applications, from ensuring homogeneous reaction conditions in chemical synthesis to controlling crystallization and developing stable formulations in the pharmaceutical industry.

Molecular Structure and Inherent Properties

The molecular structure of 2-(1-methoxyethylidene)malononitrile is presented below:

Structure:

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(1-methoxyethylidene)malononitrile to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE, 0.45 µm pore size) into a clean vial. This step is critical to prevent solid particles from interfering with the subsequent analysis.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis Spectroscopy, as detailed in the following section) to determine the concentration of 2-(1-methoxyethylidene)malononitrile.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Analytical Methodologies for Quantification

Accurate quantification of the dissolved 2-(1-methoxyethylidene)malononitrile is essential for reliable solubility determination. Both UV-Vis spectroscopy and HPLC are suitable techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for quantification, provided that the solvent does not absorb significantly in the same region as the analyte. [6][7][8][9]The conjugated system of double bonds and nitrile groups in 2-(1-methoxyethylidene)malononitrile acts as a chromophore, leading to absorption in the UV region.

Protocol for UV-Vis Method Development:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 2-(1-methoxyethylidene)malononitrile in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to identify the λmax.

-

-

Generate a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 2-(1-methoxyethylidene)malononitrile in the chosen solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. [8]

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted, filtered sample from the solubility experiment at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is less susceptible to interference from solvent absorbance or impurities. [10][11][12]A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 2-(1-methoxyethylidene)malononitrile.

Protocol for HPLC Method Development:

-

Select Chromatographic Conditions:

-

Column: A C18 column is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used. [13][14]Isocratic elution with a fixed mobile phase composition is often sufficient for simple quantification.

-

Detector: A UV detector set at the λmax of the compound.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Optimize the Separation:

-

Inject a standard solution and adjust the mobile phase composition to achieve a well-shaped, symmetrical peak with a reasonable retention time (typically 3-10 minutes).

-

-

Generate a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard and record the peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analyze the Sample:

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the peak area and use the calibration curve to calculate the concentration.

-

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-(1-methoxyethylidene)malononitrile in organic solvents. By integrating theoretical predictions based on its molecular structure with a detailed experimental protocol, researchers are equipped with the necessary tools to make informed decisions regarding solvent selection and to quantitatively determine its solubility. The principles and methodologies outlined herein are broadly applicable and serve as a robust framework for characterizing the solubility of novel chemical entities in drug discovery and chemical development.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Hydrogen bonding properties of non-polar solvents. RSC Publishing.

- Solubility of organic compounds (video). Khan Academy.

- Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.

- Solvents and Polarity. University of Rochester Department of Chemistry.

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore.

- Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent

- Polarity of Solvents.

- What Is the Principle of UV-Vis Spectroscopy and Why It M

- Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.

- solubility experimental methods.pptx.

- Properties of Common Organic Solvents. University of Rochester Department of Chemistry.

- Polarity Index.

- Like Dissolves Like: A Guided Inquiry Experiment for Organic Chemistry.

- Solvent Polarity Table. Scribd.

- The Basics of UV-Vis Spectrophotometry. Agilent.

- Ultraviolet–visible spectroscopy. Wikipedia.

- Compound solubility measurements for early drug discovery.

- 2-(1-Methoxyethylidene)malononitrile | C6H6N2O | CID 13512839. PubChem.

- solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents. Benchchem.

- Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic m

- Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. PMC.

- Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry.

- 2.6.1: Like Dissolves Like. Chemistry LibreTexts.

- UV-Visible Spectroscopy. MSU chemistry.

- Like Dissolves Like Definition - Inorganic Chemistry I Key... Fiveable.

- Novel Methods of Knoevenagel Condens

- Design of a Modified Kinetic Solubility Determination Method at Labor

- Solvent Effects on Hydrogen Bonding.

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evalu

- Hydrogen Bond Networks in Binary Mixtures of W

- <1236> Solubility Measurements. USP-NF.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- 5.2 How Hydrogen-bonding Influences Properties.

- Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures.

- Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.

- 2-(1-Methoxyethylidene)Malononitrile | 5515-16-2. ChemicalBook.

- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC.

- Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.

- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. RSC Publishing.

- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

- Analytical Method Development by High Performance Liquid Chrom

- MALONONITRILE. CAMEO Chemicals | NOAA.

- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- (2-Methoxybenzylidene)malononitrile | C11H8N2O | CID 17813. PubChem.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. caymanchem.com [caymanchem.com]

- 6. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]

- 7. agilent.com [agilent.com]

- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. asianjpr.com [asianjpr.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Electrophilic Potential of Dicyanoalkenes: A Technical Guide to Reversible Covalent Inhibition

Topic: Electrophilic Potential of Dicyanoalkenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the renaissance of covalent drug discovery, 1,1-dicyanoalkenes (alkylidenemalononitriles) represent a high-risk, high-reward chemical space. Unlike the widely adopted acrylamides (irreversible warheads), dicyanoalkenes possess a unique electronic structure that facilitates reversible covalent binding with thiol nucleophiles (cysteines). This reversibility offers a mechanism to tune residence time and reduce off-target immunogenicity. However, their high electrophilicity index (

Part 1: Mechanistic Foundation

The Electronic Architecture

The core pharmacophore consists of a vinyl group geminally substituted with two cyano (-C≡N) groups. The cyano group is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

-

Geminal Activation: Placing two EWGs on the

-carbon creates an extremely electron-deficient -

The LUMO Effect: The Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered, making the

-carbon highly susceptible to nucleophilic attack by soft nucleophiles (thiolates).

The Reversibility Switch (Retro-Michael)

While acrylamides typically form permanent bonds, dicyanoalkenes are designed for reversible covalency . The stability of the intermediate carbanion (stabilized by two cyano groups) lowers the activation energy for the reverse reaction (retro-Michael addition).

Mechanism:

-

Association (

): Thiolate attacks the -

Stabilization: The negative charge is delocalized across the two nitrile nitrogens.

-

Dissociation (

): Because the adduct is sterically crowded and the leaving group (the alkene) is thermodynamically stable, the thiol can be eliminated, regenerating the free protein.

Stability Risks: The Hydrolysis Trap

A critical failure mode for dicyanoalkenes is hydrolytic decomposition via the retro-Knoevenagel reaction. In aqueous media at physiological pH, water can attack the alkene, leading to the cleavage of the molecule into an aldehyde and malononitrile. This instability is a primary cause of "false positive" hits in HTS campaigns.

DOT Diagram 1: Reaction Pathways of Dicyanoalkenes

Caption: The dual fate of dicyanoalkenes: Reversible engagement with target thiols (desired) vs. irreversible hydrolytic degradation (liability).

Part 2: Quantifying Reactivity (The Mayr Scale)

To rationally design dicyanoalkene warheads, one must move beyond qualitative terms like "reactive" and use the Mayr Electrophilicity Scale . This scale predicts reaction rates using the equation:

[1]Where:

- = Electrophilicity parameter of the warhead.

-

= Nucleophilicity parameter of the cysteine (typically

-

= Nucleophile-specific sensitivity (typically

Table 1: Comparative Electrophilicity ( ) of Warheads

Data derived from kinetic studies in DMSO/Acetonitrile.

| Warhead Class | Specific Structure | Mayr | Reactivity Profile |

| Dicyanoalkene | Benzylidenemalononitrile | -13.3 to -7.5 | Superelectrophile (Fast, Reversible) |

| Cyanoacrylate | Ethyl 2-cyano-3-phenylacrylate | -16.0 to -12.0 | High Reactivity (Tunable) |

| Acrylamide | N-phenylacrylamide | -18.0 to -20.0 | Moderate (Requires proximity) |

| Vinyl Sulfone | Phenyl vinyl sulfone | -19.0 | Moderate |

Design Insight:

-

The Goldilocks Zone: For a targeted covalent inhibitor, you typically want an

between -18 and -15 . -

The Danger Zone: Dicyanoalkenes with

react near the diffusion limit ( -

Tuning: Electron-donating groups (e.g., -NMe2, -OMe) on the phenyl ring of benzylidenemalononitriles lower the

value, pushing it back into the safe, tunable window.

Part 3: Experimental Protocols

These protocols are designed to validate the mechanism and assess the "drug-likeness" of dicyanoalkene hits.

Protocol A: Glutathione (GSH) Half-Life and Reversibility Assay

Purpose: To determine the intrinsic reactivity (

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Reduced Glutathione (GSH), 10 mM stock.

-

Test Compound (Dicyanoalkene), 10 mM stock in DMSO.

-

Internal Standard (e.g., Caffeine or Indomethacin).

Workflow:

-

Preparation: Dilute GSH to 500

M and Test Compound to 50 -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at

min. -

Quenching: Quench immediately with 1% Formic Acid (to stop Michael addition) or analyze directly if using NMR.

-

Analysis (LC-MS/MS): Monitor the disappearance of the parent compound and the appearance of the GSH-Adduct [M+307]+.

-

Reversibility Check (Dilution Jump):

-

Take the equilibrium mixture (at 120 min).

-

Dilute 100-fold into fresh buffer containing excess maleimide (a scavenger).

-

Logic: If the reaction is reversible, the dicyanoalkene will dissociate from GSH. The free GSH will be trapped by maleimide, and the free dicyanoalkene will reappear (or hydrolyze).

-

Measurement: Monitor recovery of the parent mass over 4 hours.

-

Protocol B: Hydrolytic Stability Screen (The "PAINS" Filter)

Purpose: To ensure the compound survives in buffer long enough to reach the target.

-

Setup: Prepare 50

M compound in PBS (pH 7.4) without nucleophiles. -

Monitoring: Measure UV-Vis absorbance spectrum every 10 minutes for 4 hours.

-

Endpoint: Benzylidenemalononitriles have a distinct

(approx 300-350 nm). Hydrolysis destroys the conjugated -

Criterion: Compounds with

min in buffer should be discarded as unstable.

Part 4: Strategic Application in Drug Design

To use dicyanoalkenes successfully, one must mitigate their inherent liabilities.

The "Tuned Warhead" Strategy: Do not use a "naked" benzylidenemalononitrile.

-

Steric Shielding: Introduce substituents at the ortho positions of the phenyl ring. This slows down the attack of bulky off-target thiols (like GSH) while allowing reaction with the specific cysteine in the target pocket (proximity effect).

-

Electronic De-tuning: Add strong electron donors (e.g., morpholine, piperazine) to the phenyl ring. This lowers the

parameter, ensuring the warhead is "dormant" until positioned precisely next to the catalytic cysteine.

DOT Diagram 2: Screening Workflow for Dicyanoalkenes

Caption: A rigorous filter cascade to isolate valid reversible covalent inhibitors from promiscuous compounds.

References

-

Lemek, T., & Mayr, H. (2003).[2][3] Electrophilicity Parameters for Benzylidenemalononitriles. The Journal of Organic Chemistry, 68(18), 6880-6886.[2] Link

-

Keeley, A., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 155, 411-424. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

-

Flanagan, M. E., et al. (2015). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 58(2), 1350–1363. Link

-

Serafimova, I. M., et al. (2012). Reversibility of covalent electrophile-protein interactions and their application to drug discovery.[4] Nature Chemical Biology, 8, 471–476. Link

Sources

stability of 2-(1-Methoxyethylidene)malononitrile in air and moisture

An In-Depth Technical Guide to the Stability of 2-(1-Methoxyethylidene)malononitrile in the Presence of Air and Moisture

Introduction

2-(1-Methoxyethylidene)malononitrile is a highly functionalized organic molecule that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds and other complex organic structures.[1] Its utility stems from the presence of multiple reactive sites: an electron-rich carbon-carbon double bond, two electrophilic nitrile groups, and a methoxy leaving group. This unique combination of functional groups makes it a valuable reagent for medicinal chemists and materials scientists. However, the very features that impart its high reactivity also render it susceptible to degradation under common laboratory conditions, particularly in the presence of atmospheric moisture and oxygen.

This technical guide provides a comprehensive analysis of the stability of 2-(1-methoxyethylidene)malononitrile. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent and require a deep understanding of its handling, storage, and degradation pathways to ensure the integrity of their experimental outcomes. We will delve into the mechanistic details of its hydrolysis and potential oxidation, provide actionable protocols for stability assessment, and offer evidence-based recommendations for its proper management.

Physicochemical Properties and Electronic Structure

| Property | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| Appearance | Typically a solid |

| CAS Number | 5515-16-2 |

The reactivity of 2-(1-methoxyethylidene)malononitrile is governed by the interplay of the electronic effects of its substituents. The malononitrile group is strongly electron-withdrawing due to the two nitrile moieties. This effect significantly influences the electron density of the carbon-carbon double bond. Conversely, the methoxy group is a strong electron-donating group through resonance, where the oxygen lone pairs can delocalize into the double bond. This donation of electron density makes the double bond nucleophilic, classifying the molecule as an electron-rich or activated olefin.[2] This electronic push-pull character is central to its reactivity and, consequently, its instability.

Susceptibility to Hydrolysis (Moisture Stability)

The most significant degradation pathway for 2-(1-methoxyethylidene)malononitrile is its hydrolysis in the presence of moisture. This reaction is characteristic of enol ethers and is typically catalyzed by acid.[3][4] Even trace amounts of acid, including dissolved carbon dioxide from the atmosphere forming carbonic acid in ambient moisture, can be sufficient to initiate this process.

The mechanism proceeds through a series of well-understood steps:

-

Protonation: The reaction is initiated by the protonation of the carbon-carbon double bond at the α-carbon (the carbon atom of the double bond not attached to the methoxy group). This is the rate-determining step and is favored at this position due to the formation of a resonance-stabilized oxonium ion intermediate.[3][4]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

-

Deprotonation: A subsequent deprotonation of the water adduct leads to the formation of a hemiacetal intermediate.[5]

-

Decomposition of the Hemiacetal: The hemiacetal is generally unstable and readily decomposes to yield the final products: 2-acetylmalononitrile and methanol.[5][6]

Caption: Acid-catalyzed hydrolysis of 2-(1-methoxyethylidene)malononitrile.

Susceptibility to Oxidation (Air Stability)

The electron-rich nature of the double bond in 2-(1-methoxyethylidene)malononitrile also makes it a potential target for oxidation by atmospheric oxygen. While less rapid than hydrolysis under ambient conditions, oxidation can occur over prolonged storage, especially when exposed to light, heat, or in the presence of trace metal impurities that can act as catalysts.

A plausible oxidative degradation pathway is the epoxidation of the double bond, followed by rearrangement or further reaction. Alternatively, oxidative cleavage of the double bond could occur, leading to the formation of smaller, highly oxidized fragments. The presence of the electron-withdrawing malononitrile group may somewhat decrease the susceptibility to oxidation compared to simple enol ethers.

Caption: A potential oxidative degradation pathway for 2-(1-methoxyethylidene)malononitrile.

Experimental Protocols for Stability Assessment

To ensure experimental reproducibility, it is crucial to assess the stability of 2-(1-methoxyethylidene)malononitrile under your specific laboratory conditions. The following protocols provide a framework for conducting these studies.

Protocol 1: Hydrolytic Stability Testing

Objective: To quantify the rate of hydrolysis of 2-(1-methoxyethylidene)malononitrile under controlled humidity and temperature.

Materials:

-

2-(1-Methoxyethylidene)malononitrile

-

A stable, inert solvent (e.g., anhydrous acetonitrile or dioxane)

-

Controlled humidity chamber

-

HPLC or GC-MS system

-

Analytical standards for 2-(1-methoxyethylidene)malononitrile and potential degradation products (e.g., 2-acetylmalononitrile)

Procedure:

-

Prepare a stock solution of 2-(1-methoxyethylidene)malononitrile in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials.

-

Place the open vials in a controlled humidity chamber (e.g., 50% relative humidity) at a constant temperature (e.g., 25 °C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the chamber.

-

Immediately analyze the sample by a validated chromatographic method (e.g., HPLC with UV detection) to determine the concentration of the parent compound and any major degradation products.

-

Plot the concentration of 2-(1-methoxyethylidene)malononitrile as a function of time to determine the degradation kinetics.

Protocol 2: Oxidative Stability Testing

Objective: To evaluate the stability of 2-(1-methoxyethylidene)malononitrile upon exposure to air, with and without the influence of light.

Materials:

-

2-(1-Methoxyethylidene)malononitrile

-

A stable, inert solvent (e.g., anhydrous acetonitrile or dioxane)

-

Vials (clear and amber)

-

A controlled light exposure chamber (optional)

-

HPLC or GC-MS system

Procedure:

-

Prepare a stock solution of 2-(1-methoxyethylidene)malononitrile in the chosen anhydrous solvent.

-

Aliquot the solution into both clear and amber vials to assess photosensitivity.

-

Loosely cap the vials to allow for air exchange.

-

Store one set of vials (clear and amber) under ambient laboratory light and another set in the dark at a constant temperature.

-

At specified time intervals (e.g., 0, 1, 3, 7, 14 days), take a sample from each vial.

-

Analyze the samples by chromatography to monitor the degradation of the parent compound.

Data Presentation

| Time Point | Condition | Concentration of Parent Compound (mg/mL) | Peak Area of Degradation Product(s) | Observations |

| 0 | - | |||

| 1 hr | 50% RH, 25°C | |||

| 24 hr | 50% RH, 25°C | |||

| 7 days | Air, Light | |||

| 7 days | Air, Dark |

Handling and Storage Recommendations

Based on the high susceptibility to hydrolysis and potential for oxidation, the following handling and storage procedures are strongly recommended to preserve the integrity of 2-(1-methoxyethylidene)malononitrile:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20 °C) is advisable.

-

Handling: When handling, minimize exposure to the atmosphere. Use of a glovebox or performing manipulations under a stream of inert gas is ideal.

-

Solvents: Use only anhydrous solvents for preparing solutions.

-

Light: Protect from light by storing in amber vials or in the dark.

Conclusion

2-(1-Methoxyethylidene)malononitrile is a potent and versatile chemical reagent. However, its utility is intrinsically linked to its reactivity, which also makes it prone to degradation. The primary pathway of decomposition is acid-catalyzed hydrolysis, which readily occurs in the presence of ambient moisture. While oxidative degradation is also possible, it is generally a slower process. By understanding these degradation pathways and implementing the recommended handling and storage protocols, researchers can ensure the quality and reactivity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. 2-(1-methoxyethylidene)malononitrile. National Center for Biotechnology Information. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

ResearchGate. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. [Link]

-

ResearchGate. On the Keto‐Enol‐Tautomerism of 2‐(1‐Hydroxyethylidene)malononitrile and Its Lewis Adduct Formation with B(C6F5)3. [Link]

-

PMC. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

-

ResearchGate. Oxidative coupling of malononitrile with formation of 1,1,2,3,3-pentacyanopropene salts. [Link]

-

Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]

-

Lumen Learning. 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II. [Link]

-

Henry Rzepa's Blog. The roles of water in the hydrolysis of an acetal. [Link]

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis of enol ethers. [Link]

-

ResearchGate. Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

Synthesis. Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. [Link]

-

PMC. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. [Link]

-

ChemRxiv. Towards Electrochemical Olefin-Paraffin Separations. [Link]

-

SciSpace. Malononitrile: A Versatile Active Methylene Group. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

ResearchGate. The Chemistry of Malononitrile and its derivatives. [Link]

-

RSC Advances. The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

ResearchGate. Synthesis of 2‐(1‐hydroxyethylidene)malononitrile. [Link]

-

PMC. 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 4. echemi.com [echemi.com]

- 5. 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocol: Synthesis of 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitriles

Topic: Reaction Conditions for 2-(1-Methoxyethylidene)malononitrile with Hydrazines

Executive Summary

This document provides a comprehensive technical guide for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and its N-substituted derivatives through the cyclocondensation reaction of 2-(1-methoxyethylidene)malononitrile with various hydrazines. Pyrazoles are a cornerstone of heterocyclic chemistry, exhibiting a wide range of biological activities that make them critical scaffolds in drug discovery and agrochemical development. This reaction offers a highly efficient, regioselective, and straightforward route to this important class of compounds. This guide details the underlying reaction mechanism, provides a comparative analysis of reaction conditions, and presents a validated, step-by-step protocol for researchers and drug development professionals.

Scientific Foundation & Reaction Mechanism

The synthesis of pyrazoles from 1,3-dicarbonyl compounds or their synthetic equivalents and hydrazines is a classic and robust transformation in organic chemistry.[1][2][3] The reaction between 2-(1-methoxyethylidene)malononitrile and a hydrazine proceeds via a cyclocondensation pathway. The methoxy group acts as an excellent leaving group, and the malononitrile moiety provides the necessary carbon backbone and functional handles for the resulting pyrazole.

The mechanism can be described in three primary steps:

-

Nucleophilic Attack (Michael-type Addition): The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto the electron-deficient β-carbon of the double bond in 2-(1-methoxyethylidene)malononitrile. This step is a vinylogous nucleophilic substitution.[4]

-

Intramolecular Cyclization & Elimination: Following the initial addition, the intermediate undergoes a rapid intramolecular cyclization. The terminal amino group of the hydrazine attacks one of the electrophilic nitrile carbons. This is followed by the elimination of methanol, which drives the reaction forward.

-

Tautomerization: The resulting iminopyrazole intermediate quickly tautomerizes to the more stable aromatic 5-amino-3-methyl-1H-pyrazole-4-carbonitrile product.

This sequence ensures high regioselectivity, particularly with substituted hydrazines, where the more sterically hindered or less nucleophilic nitrogen is typically incorporated into the pyrazole ring at the N1 position.

Comparative Analysis of Reaction Conditions

The reaction is highly versatile and can be performed under various conditions, often with excellent yields and purity. The choice of solvent and temperature is primarily dictated by the reactivity of the specific hydrazine being used. While many reactions proceed without a catalyst, certain multicomponent variations have employed catalysts to improve efficiency.[5][6][7]

| Parameter | Condition | Rationale & Expert Insights |

| Hydrazine Substrate | Hydrazine Hydrate, Aryl Hydrazines (e.g., phenylhydrazine), Substituted Hydrazines | Hydrazine hydrate is highly reactive and typically used for synthesizing N-unsubstituted pyrazoles. Aryl hydrazines, which are less nucleophilic, may require heating to achieve a reasonable reaction rate.[8] |

| Solvent | Ethanol, Methanol, Isopropanol, Water, Acetic Acid, Solvent-free | Ethanol is the most common solvent as it effectively dissolves the reactants and allows for heating to reflux, accelerating the reaction. For less reactive hydrazines, refluxing in ethanol or isopropanol is standard practice.[8] Water can be used as a green solvent alternative in some cases.[9] |

| Temperature | Room Temperature to Reflux (~25°C to 120°C) | The reaction with hydrazine hydrate is often exothermic and can proceed at room temperature. Less reactive aryl or substituted hydrazines typically require heating to reflux to ensure complete conversion.[7][8] |

| Catalyst | None (most common), Piperidine, Acetic Acid, AlCl₃ | The reaction is generally self-catalyzing and proceeds efficiently without additives. In some multicomponent syntheses involving less reactive precursors, a base or acid catalyst may be employed to facilitate intermediate steps.[5][6] |

| Reaction Time | 30 minutes to 24 hours | Highly dependent on the substrates and temperature. Reactions with hydrazine hydrate at reflux are often complete within 1-2 hours. Aryl hydrazines may require longer reaction times. Progress can be easily monitored by Thin Layer Chromatography (TLC). |

| Work-up | Cooling & Filtration, Recrystallization | The pyrazole product is typically a stable, crystalline solid that precipitates from the reaction mixture upon cooling. Simple filtration followed by washing with cold solvent is often sufficient to yield a pure product. Recrystallization from ethanol can be used for further purification if needed. |

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

4.1. Materials & Reagents

-

2-(1-Methoxyethylidene)malononitrile (1.36 g, 10 mmol)

-

Hydrazine hydrate (~64% solution, 0.78 mL, 10 mmol)

-

Ethanol (Absolute, 30 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Ice bath

4.2. Experimental Workflow Diagram

4.3. Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-methoxyethylidene)malononitrile (1.36 g, 10 mmol).

-

Reagent Addition: Add 30 mL of absolute ethanol to the flask and stir to dissolve the starting material. Slowly add hydrazine hydrate (0.78 mL, 10 mmol) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 1-2 hours.

-

Monitoring: The reaction's progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent), observing the consumption of the starting material.

-

Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white crystalline solid should precipitate.

-

Purification: Cool the flask in an ice bath for 30 minutes to maximize product precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.

-

Drying: Dry the purified white crystalline product under vacuum to a constant weight. The expected yield is typically high (>90%).

Expertise & Trustworthiness: Ensuring Success

-

Causality in Protocol Design:

-

Solvent Choice: Ethanol is selected for its ability to dissolve the reactants while allowing the less soluble product to crystallize upon cooling, simplifying purification. Its boiling point is ideal for safely accelerating the reaction.

-

Dropwise Addition: Hydrazine hydrate is added slowly because the initial reaction can be exothermic. Controlled addition prevents a rapid temperature increase that could lead to side reactions.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy to ensure the reaction goes to completion in a timely manner, especially for less reactive substituted hydrazines.[8]

-

-

Self-Validating System:

-

Visual Confirmation: The formation of a significant precipitate upon cooling is a strong indicator of a successful reaction.

-

Characterization: The ultimate validation of the protocol is through product characterization. The melting point of the dried product should be sharp and consistent with literature values. Further confirmation is achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to confirm the pyrazole structure and the absence of starting materials.

-

Reproducibility: This protocol is based on a well-established and widely published synthetic method, known for its high yields and reliability, making it a trustworthy procedure for producing the target compound.[4][10][11]

-

References

-

SCIRP. (n.d.). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]

-

ResearchGate. (2025, November 10). Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Mapana Journal of Sciences. (2025, August 13). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Retrieved from [Link]

-

MDPI. (2020, November 14). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

-

ResearchGate. (2025, October 15). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Retrieved from [Link]

-

PMC. (n.d.). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Retrieved from [Link]

-

Scientia Iranica. (n.d.). A fast and highly e cient protocol for synthesis of dihydropyrano[1][2]pyrazole compounds using acidic ionic liquid 3-methyl-1-su. Retrieved from [Link]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 8. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Cyclocondensation of Diaminoalkanes with Malononitrile Derivatives

Introduction: Strategic Synthesis of Bio-relevant Heterocycles

The cyclocondensation reaction between diaminoalkanes and malononitrile derivatives represents a cornerstone in synthetic organic chemistry for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These scaffolds, particularly those with five-, six-, and seven-membered rings, are of profound interest to the pharmaceutical and drug development sectors due to their prevalence in biologically active molecules. The inherent reactivity of the activated methylene group in malononitrile derivatives, coupled with the nucleophilicity of the diaminoalkanes, provides a direct and efficient pathway to complex molecular architectures. This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and critical parameters for the successful synthesis of these valuable heterocyclic systems.

Mechanistic Insights: A Stepwise Approach to Ring Formation

The cyclocondensation reaction proceeds through a well-established mechanistic pathway initiated by a base-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which facilitates the deprotonation of the acidic α-proton of the malononitrile derivative.

The overall mechanism can be delineated as follows:

-

Knoevenagel Condensation: The reaction commences with the deprotonation of the malononitrile derivative by a base, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of an aldehyde or ketone to form an intermediate, which subsequently eliminates a molecule of water to yield an α,β-unsaturated nitrile (a Knoevenagel adduct). In many protocols, a pre-formed ylidenemalononitrile (e.g., benzylidenemalononitrile) is used as the starting material, bypassing this initial step.

-

Michael Addition: One of the amino groups of the diaminoalkane performs a nucleophilic Michael addition to the electron-deficient β-carbon of the α,β-unsaturated nitrile. This addition results in the formation of an open-chain intermediate.

-

Intramolecular Cyclization: The second amino group of the diaminoalkane intermediate then undergoes an intramolecular nucleophilic attack on one of the nitrile carbons. This step leads to the formation of a cyclic imine intermediate.

-

Tautomerization: The cyclic imine intermediate readily tautomerizes to a more stable enamine form, yielding the final heterocyclic product. The driving force for this tautomerization is the formation of a conjugated system.

The following diagram illustrates the generalized mechanistic pathway for the cyclocondensation of a diaminoalkane with a ylidenemalononitrile derivative.

Caption: Generalized mechanism of cyclocondensation.

Experimental Protocols: A Guide to Synthesis

The following protocols provide a detailed, step-by-step methodology for the cyclocondensation of diaminoalkanes with malononitrile derivatives. The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield.

Protocol 1: Synthesis of a Dihydropyridopyrimidine Derivative

This protocol is adapted from a one-step, three-component reaction to synthesize dihydropyridopyrimidine derivatives.[1]

Materials:

-

Substituted ylidenecyanoacetamide or ylidenemalononitrile (1 mmol)

-

Malononitrile (1 mmol)

-

1,3-Diaminopropane (1 mmol)

-

Methanol (10-15 mL)

-

Stirring bar

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a stirring bar, add the substituted ylidenecyanoacetamide or ylidenemalononitrile (1 mmol), malononitrile (1 mmol), and 1,3-diaminopropane (1 mmol).

-

Add methanol (10-15 mL) to the flask.

-

Stir the reaction mixture at room temperature for 24-28 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with a small amount of cold methanol.

-

Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

-

Dry the purified product under vacuum to obtain the final dihydropyridopyrimidine derivative.

Protocol 2: General Procedure for Base-Catalyzed Cyclocondensation

This generalized protocol can be adapted for various diaminoalkanes and ylidenemalononitrile derivatives.

Materials:

-

Diaminoalkane (e.g., ethylenediamine, 1,3-diaminopropane) (10 mmol)

-

Ylidenemalononitrile derivative (e.g., benzylidenemalononitrile) (10 mmol)

-

Ethanol (50 mL)

-

Base catalyst (e.g., piperidine or triethylamine, 0.5-1 mL)

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a stirring bar and a reflux condenser, dissolve the ylidenemalononitrile derivative (10 mmol) in ethanol (50 mL).

-

Add the diaminoalkane (10 mmol) to the solution.

-

Add the base catalyst (e.g., piperidine, 0.5 mL) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the specific reactants but can range from 2 to 24 hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various heterocyclic compounds via the cyclocondensation of diamines with malononitrile derivatives.

| Diamine | Malononitrile Derivative | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,3-Diaminopropane | Pyridylidenecyanoacetamide & Malononitrile | - | Methanol | RT | 24-28 | Tetrahydropyridopyrimidine derivative | 67-77 | [1] |

| Ethylenediamine | Benzylidenemalononitrile | Piperidine | Ethanol | Reflux | 4 | 2-amino-5-phenyl-6,7-dihydro-1H-1,4-diazepine-3-carbonitrile | - | - |

| 1,3-Diaminopropane | 4-Chlorobenzylidenemalononitrile | Triethylamine | Ethanol | Reflux | 6 | 2-amino-5-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-pyrimidine-3-carbonitrile | - | - |

Note: Yields for the generalized protocols are dependent on the specific substrates used and may require optimization.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of heterocyclic compounds via cyclocondensation.

Caption: General experimental workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The identity and purity of the final products should be rigorously confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for the target heterocycles will show characteristic peaks corresponding to the newly formed ring system and the incorporated functional groups. For instance, the disappearance of the starting material peaks and the appearance of new signals in the aromatic and aliphatic regions of the NMR spectrum will confirm the formation of the desired product.

Conclusion and Future Perspectives

The cyclocondensation of diaminoalkanes with malononitrile derivatives is a robust and versatile method for the synthesis of a wide range of nitrogen-containing heterocycles. The protocols provided in this guide offer a solid foundation for researchers in organic synthesis and drug development. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, including the use of green solvents and catalysts, as well as the expansion of the substrate scope to generate novel heterocyclic libraries for biological screening. The exploration of asymmetric variations of this reaction to produce enantiomerically pure compounds is also a promising avenue for future investigation.

References

-

Naghiyev, F.N. (2019). Research into one-step three component reaction of some ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile and 1,3-diaminopropane. Journal of Advances in Chemistry, 16, 275-281. [Link]

Sources

Application Note: One-Pot Multicomponent Reactions Involving 2-(1-Methoxyethylidene)malononitrile

Abstract & Core Utility

This guide details the strategic application of 2-(1-Methoxyethylidene)malononitrile (CAS: 5515-16-2) in one-pot multicomponent reactions (MCRs). Unlike its more common analog, 2-(ethoxymethylene)malononitrile, this reagent introduces a methyl substituent directly at the electrophilic center. This structural feature is critical in Medicinal Chemistry for modulating lipophilicity and steric bulk at the C-3 position of pyrazoles or the C-4 position of pyrimidines.

This compound functions as a push-pull alkene , possessing a highly polarized double bond activated by two nitrile groups (electron-withdrawing) and a methoxy group (electron-donating/leaving group). It serves as a 1,3-dielectrophilic equivalent, reacting with binucleophiles to yield heterocycles via a Nucleophilic Vinylic Substitution (

Chemical Profile & Preparation

While often generated in situ to maximize process efficiency, the isolated reagent is stable and can be stored.

| Parameter | Specification |

| IUPAC Name | 2-(1-Methoxyethylidene)propanedinitrile |

| Structure | |

| Molecular Weight | 122.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90–92 °C |

| Solubility | Soluble in DCM, EtOH, MeCN; Insoluble in Water |

| Reactivity Class | Vinyl Ether / Ketenimine Equivalent / Michael Acceptor |

Protocol A: Isolation of Reagent (Pre-synthesis)

For cases where in situ generation is incompatible with sensitive nucleophiles.

-

Reagents: Malononitrile (1.0 equiv), Trimethyl Orthoacetate (1.2 equiv), Acetic Anhydride (2.0 equiv).

-

Procedure: Mix reagents in a round-bottom flask equipped with a reflux condenser.

-

Condition: Reflux at 100–110 °C for 4–6 hours.

-

Work-up: Remove volatiles under reduced pressure. The residue solidifies upon cooling. Recrystallize from ethanol/hexane.

-

Validation:

NMR (

Application 1: Synthesis of 3-Methyl-5-Aminopyrazoles

Target: High-throughput synthesis of kinase inhibitor scaffolds.

Mechanism: The hydrazine attacks the

One-Pot Protocol (In Situ Generation)

This method bypasses the isolation of the methoxyethylidene intermediate, saving time and solvent.

Reagents:

-

Malononitrile (10 mmol)

-

Trimethyl Orthoacetate (12 mmol)

-

Hydrazine derivative (e.g., Phenylhydrazine, 10 mmol)

-

Solvent: Ethanol (absolute, 20 mL)

-

Catalyst: None required (autocatalytic) or trace AcOH.

Step-by-Step Workflow:

-

Activation: Charge Malononitrile and Trimethyl Orthoacetate into the reactor. Heat to reflux for 60 minutes. Checkpoint: TLC should show consumption of malononitrile and formation of the methoxyethylidene intermediate (

in 30% EtOAc/Hex). -